1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .Molecular Structure Analysis
The molecular structure of 1-Phenylethylamine is C6H5CH(NH2)CH3 .Chemical Reactions Analysis
1-Phenylethylamine can undergo various reactions. For instance, it can be resolved enantioselectively through two types of enzymatic reactions .Physical and Chemical Properties Analysis
1-Phenylethylamine has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65 C, and a boiling point of 187 °C (369 °F; 460 K) .Scientific Research Applications
Biotransformation in Environmental Studies
1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid, as part of the benzotriazole class, is studied for its role in environmental science, particularly in its biotransformation. Benzotriazoles, used as corrosion inhibitors, are prevalent organic micropollutants in aquatic environments. Research has focused on understanding the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. For example, Huntscha et al. (2014) explored degradation pathways and identified major transformation products, including 1H-benzotriazole-5-carboxylic acid, highlighting its environmental relevance and the complexity of micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).
Chemical Synthesis and Homologation
In the field of organic chemistry, this compound is utilized in various synthesis processes. Katritzky et al. (2001) demonstrated the conversion of carboxylic acids into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method offers a safe alternative to the traditional Arndt–Eistert reaction, showcasing the compound's versatility in synthesizing different organic molecules (Katritzky et al., 2001).
Applications in Crystal Engineering
This compound also finds applications in crystal engineering. Wang et al. (2011) studied its use in cocrystallization processes with N-donor type compounds. They explored how hydrogen-bonding supramolecular architectures impact the formation of new binary molecular cocrystals, which has implications for host-guest chemistry and material science (Wang et al., 2011).
Role in Medicinal Chemistry
Additionally, this compound is significant in medicinal chemistry. Semple et al. (2006) identified 1-substituted benzotriazole carboxylic acids as selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery is crucial for drug development, especially for receptors that do not respond to traditional ligands (Semple et al., 2006).
Mechanism of Action
Target of Action
It’s structurally similar to etomidate , which primarily targets the γ-aminobutyric acid type A (GABA_A) receptor . The GABA_A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Etomidate acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor, increasing the duration of time for which the Cl^- ionopore is open . This action enhances the inhibitory effect of GABA, leading to CNS depression .
Biochemical Pathways
Related compounds like 1-phenylethylamine are involved in the shikimate biosynthesis pathway, which allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate .
Pharmacokinetics
Etomidate, a structurally similar compound, is known for its rapid onset and short duration of action due to extensive redistribution and rapid metabolism
Result of Action
Based on the action of etomidate, it can be inferred that the compound may induce unconsciousness or anesthesia by enhancing gaba-mediated inhibitory neurotransmission .
Safety and Hazards
Future Directions
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . This has led to an increase in the share of chiral drugs in the pharmaceutical drug industry .
Properties
IUPAC Name |
1-(1-phenylethyl)benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPLRJWUFGQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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